

Solubility Profile & Characterization of 2-(2-Cyclopropylethoxy)ethanethiol[1][2]

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Compound of Interest

Compound Name: 2-(2-Cyclopropylethoxy)ethanethiol

CAS No.: 1694775-83-1

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Executive Summary & Structural Analysis

2-(2-Cyclopropylethoxy)ethanethiol is a specialized bifunctional intermediate characterized by a unique balance of lipophilicity and moderate polarity.[1][2] Its structure—comprising a cyclopropyl "tail," an ether linkage, and a terminal thiol "head"—dictates a specific solubility profile critical for its use in nucleophilic substitutions, cross-linking, and surface modification.

This guide provides a definitive solubility framework, moving beyond generic "thiol" properties to address the specific steric and electronic influence of the cyclopropyl-ether moiety.[1]

Structural Breakdown & Physicochemical Drivers

To understand the solubility behavior, we must deconstruct the molecule into its solvating domains:

- Cyclopropyl Group (

): A highly lipophilic, sterically strained ring. It drives solubility in non-polar and chlorinated solvents while significantly reducing water solubility compared to linear analogs.

- Ether Linkage (

): Provides a dipole moment and hydrogen bond acceptance capability, facilitating solubility in polar aprotic solvents (THF, DMSO) and alcohols.[1][2]

- Ethanethiol Group (

): The reactive center.[1][2] Thiols are weak H-bond donors but good acceptors.[1] This group ensures compatibility with organic solvents but is prone to oxidative dimerization (disulfide formation) in solution.[2]

Estimated Physicochemical Parameters:

- LogP (Octanol/Water Partition Coeff.): ~2.3 – 2.8 (Predicted)[2]
- Molecular Weight: ~146.25 g/mol [2]
- Polar Surface Area (PSA): ~9.2 Å² (Ether) + ~0 Å² (Thiol, low polarity) ≈ Low PSA indicates high membrane permeability and organic solubility.[2]

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-ethoxyethanethiol, cyclopropylmethanol), the following solubility profile is established.

Solvent Compatibility Table[1][2]

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Rationale
Chlorinated Hydrocarbons	Dichloromethane (DCM), Chloroform	Excellent (>100 mg/mL)	The cyclopropyl group and alkyl chain interact favorably via London dispersion forces; the thiol is highly miscible.[1][2] Preferred for synthesis.
Polar Aprotic	THF, Ethyl Acetate, DMSO, DMF	Excellent (>100 mg/mL)	Ether oxygen accepts H-bonds from solvent (if applicable) or interacts via dipole-dipole forces.[1][2] Ideal for nucleophilic substitution reactions.
Polar Protic	Methanol, Ethanol, Isopropanol	Good (50-100 mg/mL)	Soluble due to the ether/thiol polarity, though the hydrophobic cyclopropyl tail may cause saturation at very high concentrations in water-rich alcohols.[1]
Non-Polar Hydrocarbons	Toluene, Hexane, Pentane	Moderate to Good	Soluble, but phase separation may occur at low temperatures (<0°C) due to the polarity of the ether/thiol vs. the non-polar solvent.

Aqueous	Water, PBS (pH 7.4)	Poor / Insoluble (<1 mg/mL)	The lipophilic cyclopropyl and ethyl domains dominate the weak H-bonding capacity of the single ether oxygen.[1][2]
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Critical Insight: While soluble in alcohols, avoid protic solvents if the thiol is intended for use as a nucleophile in base-catalyzed reactions, as solvation of the thiolate anion will be impeded, reducing reactivity.[1]

Experimental Protocol: Solubility Determination

For precise formulation or kinetic studies, empirical determination is required. The following protocol ensures data integrity by accounting for the volatility and oxidative instability of the thiol.

Method A: Visual Saturation (Rapid Screening)

Objective: Quickly classify solubility as High, Moderate, or Low.

- Preparation: Weigh 10 mg of **2-(2-Cyclopropylethoxy)ethanethiol** into a 2 mL borosilicate vial.
- Aliquot Addition: Add the target solvent in 100 μ L increments using a calibrated micropipette.
- Agitation: Vortex for 30 seconds after each addition.
- Observation:
 - Soluble: Clear solution within 100 μ L (>100 mg/mL).[2]

- Moderately Soluble: Clear solution between 100–1000 μL (10–100 mg/mL).[2]
- Insoluble: Visible droplets or phase separation after 1 mL (<10 mg/mL).[2]

Method B: Gravimetric Saturation (Quantitative "Gold Standard")

Objective: Determine exact solubility limits (mg/mL) for formulation.

- Saturation: Add excess thiol to 5 mL of solvent in a sealed scintillation vial.
- Equilibration: Shake at 25°C for 24 hours (protect from light to prevent photo-oxidation).
- Filtration: Filter the supernatant through a 0.22 μm PTFE syringe filter (hydrophobic membrane) into a pre-weighed vial.
- Evaporation: Evaporate solvent under a gentle nitrogen stream (to prevent thiol oxidation) until constant weight is achieved.
- Calculation:

Self-Validating Checkpoint: If the residue weight continues to decrease after 2 hours of drying, the thiol itself may be evaporating (high volatility).[1] In this case, switch to HPLC-UV quantification (detecting at 205-210 nm or via derivatization with Ellman's Reagent).

Stability & Handling in Solution

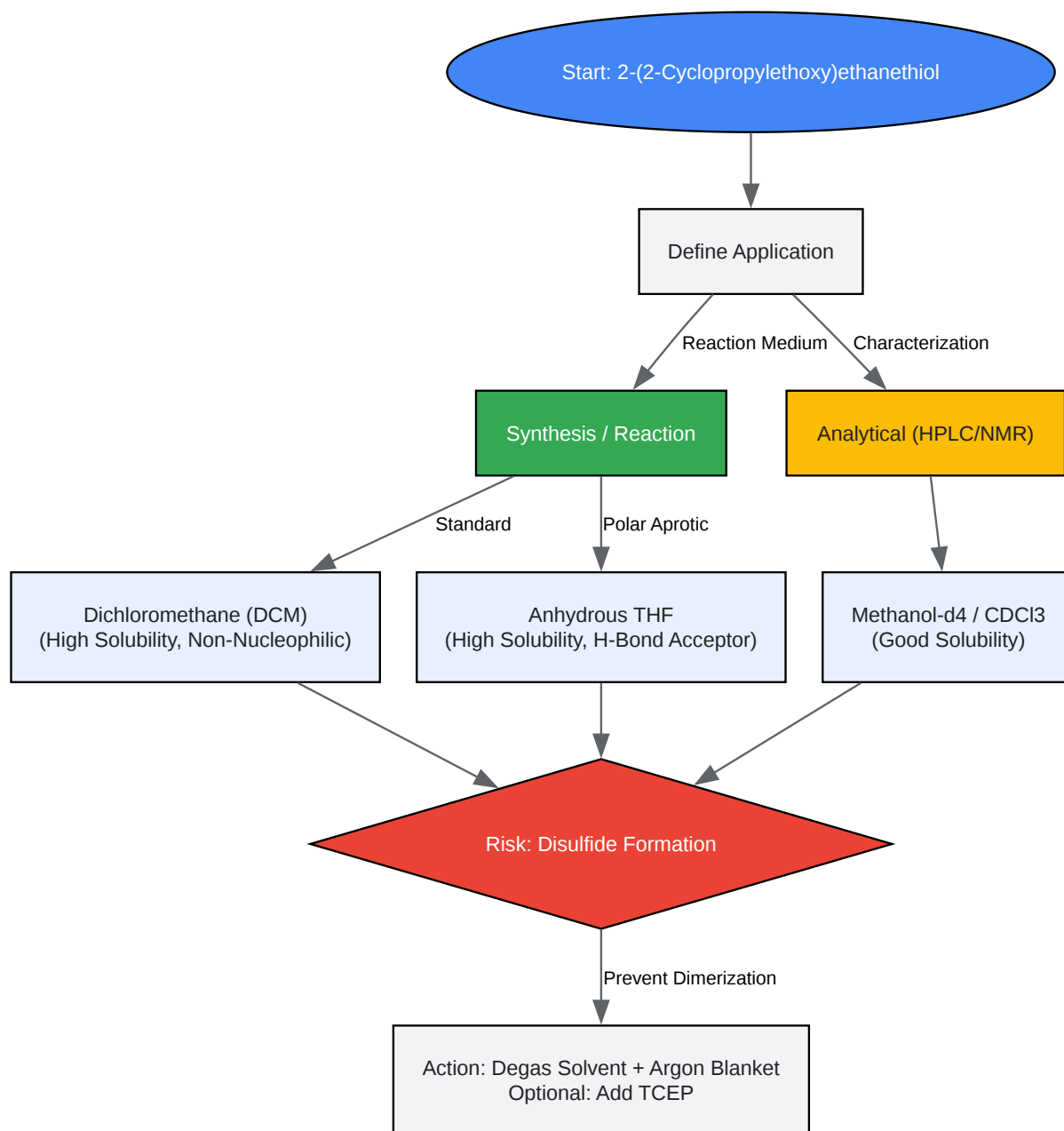
A critical, often overlooked aspect of thiol solubility is oxidative stability. In solution, **2-(2-Cyclopropylethoxy)ethanethiol** will oxidize to its disulfide dimer, Bis[2-(2-cyclopropylethoxy)ethyl] disulfide, altering the solubility profile (disulfides are generally less polar).[1][2]

Oxidation Pathway & Prevention

- Solvent Choice: Avoid ethers (THF, Dioxane) containing peroxides. Use anhydrous, degassed solvents.
- Storage: Solutions should be stored under Argon at -20°C.
- Additives: For aqueous/organic mixtures, add 1-5 mM TCEP or DTT to maintain the thiol in its reduced state during analysis.

Visualization: Solubility & Stability Workflow

The following diagram outlines the decision logic for solvent selection and stability management.



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Figure 1: Decision matrix for solvent selection and stability preservation during solubility profiling.

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- [2. scent.vn \[scent.vn\]](#)
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